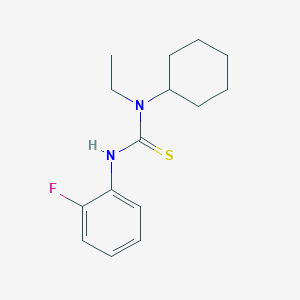

![molecular formula C18H20N2O2 B5567373 2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)

2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide” is a complex organic molecule. It has a molecular weight of 346.43 . The IUPAC name for this compound is 2-({3-[(2,2-dimethylpropanoyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide” is characterized by a benzamide core with a phenyl group and a 2,2-dimethylpropanoyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis

The compound “2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide” is a solid at room temperature . It has a molecular weight of 221.26 . The InChI key for this compound is PGCLHEDGEGINOE-UHFFFAOYSA-N .Scientific Research Applications

Polymer Synthesis and Characterization

One significant application of similar compounds is in the synthesis and characterization of novel aromatic polyimides. These compounds have been used to create polymers with high solubility in organic solvents and notable thermal stability, making them suitable for various industrial applications. For instance, a study by Butt et al. (2005) synthesized new diamines, including similar structures, which were polymerized with different anhydrides to produce polyimides with inherent viscosities ranging from 0.62 to 0.97 dl/g. These polymers exhibited solubility in common organic solvents and demonstrated degradation temperatures ranging from 240°C to 550°C in nitrogen, indicating their high thermal stability. Such materials find applications in coatings, films, and advanced composite materials due to their exceptional properties (Butt et al., 2005).

Material Science and Catalysis

In the field of material science and catalysis, compounds with similar structures have been explored for their potential roles. The research on nano α-Al2O3 supported ammonium dihydrogen phosphate, for example, delves into the preparation and characterization of catalysts for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. These catalysts facilitate environmentally benign routes for chemical syntheses, offering advantages such as shorter reaction times and better yields. The study underscores the importance of such compounds in developing novel catalytic materials that enhance the efficiency of chemical processes (Maleki & Ashrafi, 2014).

Biochemical Research

In biochemical research, derivatives of "2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide" have been examined for their roles in inhibiting specific biological processes. For example, compounds from the N-(1,1-dimethylpropynyl) benzamide series have been studied for their ability to inhibit mitosis in plant cells. Such research provides insights into the molecular mechanisms controlling cell division and has implications for developing agricultural chemicals and understanding cancer cell proliferation (Merlin et al., 1987).

properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2,3)17(22)20-15-12-8-7-11-14(15)16(21)19-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSOAIIHOKPETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-dimethylpropanoylamino)-N-phenylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

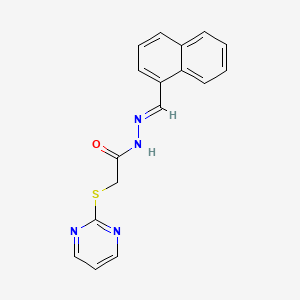

![6-(2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5567304.png)

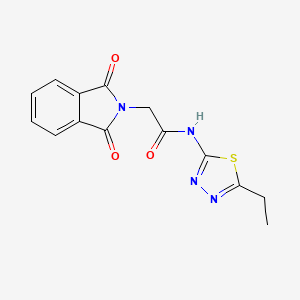

![N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)

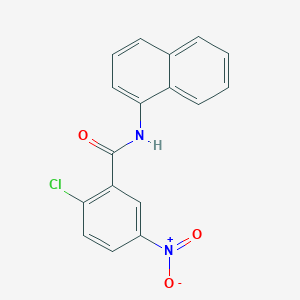

![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5567353.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5567360.png)

![N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)

![6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5567380.png)

![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)